molecular formula C9H12OS B7798551 2-Methoxybenzyl methyl sulfide CAS No. 81077-60-3

2-Methoxybenzyl methyl sulfide

Cat. No.: B7798551
CAS No.: 81077-60-3
M. Wt: 168.26 g/mol
InChI Key: PGQZLJWUJBQLPO-UHFFFAOYSA-N
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Description

2-Methoxybenzyl methyl sulfide is an organic compound that belongs to the class of aromatic sulfides It is characterized by the presence of a methoxy group attached to a benzene ring, which is further connected to a methyl sulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxybenzyl methyl sulfide can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzyl chloride with sodium methyl sulfide under anhydrous conditions. The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. The use of catalysts and advanced purification techniques further enhances the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxybenzyl methyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfide group to a thiol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-Methoxybenzyl methyl sulfide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of 2-Methoxybenzyl methyl sulfide involves its interaction with specific molecular targets. The methoxy group and the sulfide moiety can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition, interaction with cellular membranes, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzyl chloride: Similar structure but with a chloride group instead of a methyl sulfide group.

    2-Methoxybenzyl alcohol: Contains a hydroxyl group instead of a methyl sulfide group.

    2-Methoxybenzylamine: Features an amine group in place of the methyl sulfide group.

Uniqueness

2-Methoxybenzyl methyl sulfide is unique due to the presence of both a methoxy group and a methyl sulfide group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-methoxy-2-(methylsulfanylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-10-9-6-4-3-5-8(9)7-11-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQZLJWUJBQLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81077-60-3
Record name 2-(METHYLTHIOMETHYL)ANISOLE
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